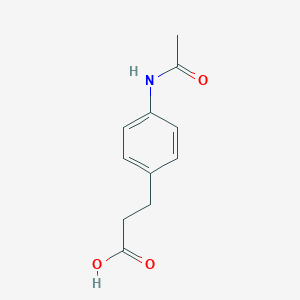

3-(4-アセチルアミノフェニル)プロパン酸

概要

説明

3-(4-Acetamidophenyl)propanoic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-acetamidophenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

科学的研究の応用

3-(4-Acetamidophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: It is a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

作用機序

Target of Action

3-(4-Acetamidophenyl)propanoic acid, also known as a profen , primarily targets inflammatory pathways in the body. Profens are a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) that reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .

Mode of Action

The compound interacts with its targets by inhibiting the production of prostaglandins , chemicals in the body that cause inflammation and pain. This is achieved by blocking the enzyme cyclooxygenase, which is involved in the production of prostaglandins .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins. By inhibiting the cyclooxygenase enzyme, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

The profens generally have moderately short initial half-lives of 2–5 hours although they have long terminal half-lives . The major exception is naproxen which has a half-life of about 15 hours . The profens are available mostly as their racemates, i.e., equal mixtures of the R and S stereoisomers .

Result of Action

The result of the compound’s action is a reduction in inflammation and pain. This is due to the decreased production of prostaglandins, which are responsible for these symptoms. In addition, the compound has been shown to have anticancer and antioxidant activities .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to target amino acid biosynthesis , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetamidophenyl)propanoic acid can be achieved through several methods. One common route involves the reaction of 4-acetamidophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of 3-(4-Acetamidophenyl)propanoic acid often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and distillation, is common to achieve the desired quality .

化学反応の分析

Types of Reactions: 3-(4-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

類似化合物との比較

Ibuprofen: Another propanoic acid derivative with similar anti-inflammatory properties.

Naproxen: A structurally related compound with a longer duration of action.

Ketoprofen: Known for its potent analgesic effects.

Uniqueness: 3-(4-Acetamidophenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for various pharmaceuticals further highlights its importance in medicinal chemistry.

生物活性

3-(4-Acetamidophenyl)propanoic acid, also known as paracetamol or acetaminophen, is a widely studied compound in pharmacology due to its analgesic and antipyretic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(4-Acetamidophenyl)propanoic acid

- Molecular Formula : C11H13NO3

- Molecular Weight : 219.23 g/mol

The compound features an acetamido group attached to a phenyl ring and a propanoic acid moiety, which contributes to its biological activity.

Biological Activity Overview

3-(4-Acetamidophenyl)propanoic acid exhibits several biological activities, primarily:

- Analgesic Effects : It is effective in reducing pain.

- Antipyretic Effects : It lowers fever by acting on the hypothalamus.

- Anti-inflammatory Properties : It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation.

The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which play a crucial role in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces pain and inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

Case Studies

- Analgesic Efficacy : A clinical trial demonstrated that 3-(4-acetamidophenyl)propanoic acid significantly alleviated postoperative pain compared to placebo controls. Patients reported a reduction in pain scores within one hour of administration, lasting for several hours post-treatment .

- Antipyretic Action : In a study involving children with fever, administration of the compound resulted in a significant decrease in body temperature within two hours, showcasing its effectiveness as an antipyretic agent .

- Anti-inflammatory Mechanisms : Research indicated that the compound effectively reduced inflammation in animal models by decreasing levels of inflammatory cytokines and mediators .

Safety and Toxicity Profile

While generally considered safe at therapeutic doses, overdosing on 3-(4-acetamidophenyl)propanoic acid can lead to hepatotoxicity. The mechanism involves the depletion of glutathione reserves in the liver, leading to oxidative stress and cellular damage . Monitoring liver function tests is recommended during prolonged use.

特性

IUPAC Name |

3-(4-acetamidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXBJTZAUYXHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283324 | |

| Record name | 3-(4-acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-43-5 | |

| Record name | NSC30906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。